8-Bromo-3,7-dihydro-3-methyl-7-(phenylmethyl)-1H-purine-2,6-dione 8-Bromo-3,7-dihydro-3-methyl-7-(phenylmethyl)-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 93703-26-5
VCID: VC0041616
InChI: InChI=1S/C13H11BrN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20)
SMILES: CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3
Molecular Formula: C13H11BrN4O2
Molecular Weight: 335.16 g/mol

8-Bromo-3,7-dihydro-3-methyl-7-(phenylmethyl)-1H-purine-2,6-dione

CAS No.: 93703-26-5

Reference Standards

VCID: VC0041616

Molecular Formula: C13H11BrN4O2

Molecular Weight: 335.16 g/mol

8-Bromo-3,7-dihydro-3-methyl-7-(phenylmethyl)-1H-purine-2,6-dione - 93703-26-5

CAS No. 93703-26-5
Product Name 8-Bromo-3,7-dihydro-3-methyl-7-(phenylmethyl)-1H-purine-2,6-dione
Molecular Formula C13H11BrN4O2
Molecular Weight 335.16 g/mol
IUPAC Name 7-benzyl-8-bromo-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C13H11BrN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20)
Standard InChIKey SFIWIEFIJQKWQZ-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3
Canonical SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3
Solubility 42.7 [ug/mL]
PubChem Compound 836152
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator